(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
146725-33-9
VCID:
VC0130689
InChI:
InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1
SMILES:
COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl
Molecular Formula:
C15H18ClNO2
Molecular Weight:
279.76 g/mol
(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate
CAS No.: 146725-33-9
Main Products
VCID: VC0130689
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol
CAS No. | 146725-33-9 |
---|---|
Product Name | (1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Molecular Formula | C15H18ClNO2 |
Molecular Weight | 279.76 g/mol |
IUPAC Name | methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
Standard InChI | InChI=1S/C15H18ClNO2/c1-19-15(18)14-12(8-11-6-7-13(14)17-11)9-2-4-10(16)5-3-9/h2-5,11-14,17H,6-8H2,1H3/t11-,12+,13+,14-/m0/s1 |
Standard InChIKey | PRQICMQRAXJOCP-DGAVXFQQSA-N |
Isomeric SMILES | COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1C3=CC=C(C=C3)Cl |
SMILES | COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl |
Canonical SMILES | COC(=O)C1C2CCC(N2)CC1C3=CC=C(C=C3)Cl |
PubChem Compound | 9970875 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume